N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 7-position with a 4-methoxybenzamide moiety. Its synthesis likely involves multi-step functionalization of the tetrahydroquinoline scaffold, analogous to methods described for related sulfonamide derivatives (e.g., Friedel-Crafts alkylation and nucleophilic substitutions) .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-30-20-10-5-17(6-11-20)23(27)25-19-9-4-16-3-2-14-26(22(16)15-19)31(28,29)21-12-7-18(24)8-13-21/h4-13,15H,2-3,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAFOZIVMSPIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Scaffold and Substitution Patterns
Electronic and Steric Effects
- Sulfonyl vs.
- Methoxybenzamide vs. Lactam/Pyrrolidinone: The 4-methoxybenzamide in the target compound offers a planar aromatic system for π-π interactions, contrasting with the puckered pyrrolidinone in ’s derivatives, which may restrict conformational flexibility .
Spectral and Physicochemical Properties
Key Research Findings and Implications
Tautomerism and Reactivity : Triazole derivatives () exist predominantly in the thione form, which may enhance stability compared to the target compound’s benzamide group .
Stereochemical Complexity: Pyrrolidinone derivatives () exhibit diastereomerism, suggesting that the target compound’s stereochemistry (if present) must be rigorously characterized .
Diverse Pharmacophores : Patent compounds () incorporate bulky adamantyl or benzothiazole groups, contrasting with the target’s smaller substituents, which may favor better membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
